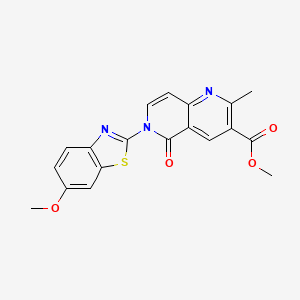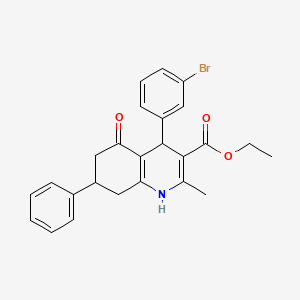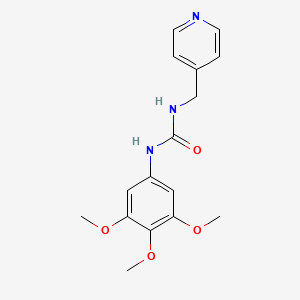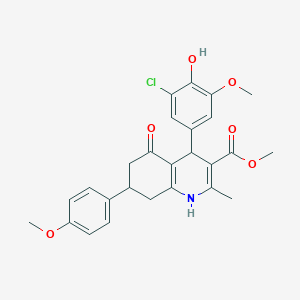![molecular formula C23H20N4O10S2 B4962429 N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBDNJ and belongs to the class of sulfonamide compounds.
Mechanism of Action
The mechanism of action of NBDNJ involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in various types of cancer and plays a crucial role in the regulation of pH in tumor cells. NBDNJ binds to the active site of CA IX and inhibits its activity, thereby disrupting the pH regulation in tumor cells and leading to their death.
Biochemical and Physiological Effects
NBDNJ has been shown to exhibit potent inhibitory activity against CA IX in vitro and in vivo. It has also been shown to induce apoptosis in tumor cells and inhibit tumor growth in animal models. NBDNJ has a low toxicity profile and does not exhibit any significant side effects.
Advantages and Limitations for Lab Experiments
NBDNJ has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent inhibitory activity against CA IX. However, one of the limitations of NBDNJ is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on NBDNJ. One of the major directions is the development of NBDNJ-based drugs for the treatment of cancer. Another direction is the modification of the structure of NBDNJ to improve its solubility and potency. Additionally, further studies are needed to investigate the potential applications of NBDNJ in other fields of science, such as materials science and catalysis.
Conclusion
N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide) is a promising compound that has potential applications in various fields of science. Its potent inhibitory activity against carbonic anhydrase IX makes it a potential candidate for the development of anticancer drugs. Further research is needed to explore the full potential of this compound and its derivatives.
Synthesis Methods
The synthesis of NBDNJ involves the reaction of 2-(1-acetyl-2-oxopropyl)benzenesulfonamide and 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain a pure compound. The yield of the reaction is typically around 60%.
Scientific Research Applications
NBDNJ has been extensively studied for its potential applications in various fields of science. One of the major applications of NBDNJ is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is a tumor-associated enzyme that is overexpressed in various types of cancer. This makes NBDNJ a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O10S2/c1-14(28)23(15(2)29)21-11-16(24-38(34,35)19-7-3-5-17(12-19)26(30)31)9-10-22(21)25-39(36,37)20-8-4-6-18(13-20)27(32)33/h3-13,23-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWRJYYIWUHHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)
![3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962398.png)
![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)



![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)